1-(furan-2-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Assessment

1-(Furan-2-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine (CAS 2034263-42-6, molecular formula C17H20N4O3, molecular weight 328.372) is a heterocyclic small molecule composed of a furan-2-carbonyl fragment, a piperazine linker, and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl moiety. The tetrahydropyrazolo[1,5-a]pyridine substructure is a recognized scaffold in kinase inhibitor and phosphodiesterase inhibitor design, with demonstrated utility in targeting PI3K, PDE, and JNK pathways.

Molecular Formula C17H20N4O3
Molecular Weight 328.372
CAS No. 2034263-42-6
Cat. No. B2566162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(furan-2-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
CAS2034263-42-6
Molecular FormulaC17H20N4O3
Molecular Weight328.372
Structural Identifiers
SMILESC1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C1
InChIInChI=1S/C17H20N4O3/c22-16(14-12-13-4-1-2-6-21(13)18-14)19-7-9-20(10-8-19)17(23)15-5-3-11-24-15/h3,5,11-12H,1-2,4,6-10H2
InChIKeyBCOVODVJJHCWGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-2-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine (CAS 2034263-42-6): Compound Class and Procurement Baseline


1-(Furan-2-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine (CAS 2034263-42-6, molecular formula C17H20N4O3, molecular weight 328.372) is a heterocyclic small molecule composed of a furan-2-carbonyl fragment, a piperazine linker, and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl moiety [1]. The tetrahydropyrazolo[1,5-a]pyridine substructure is a recognized scaffold in kinase inhibitor and phosphodiesterase inhibitor design, with demonstrated utility in targeting PI3K, PDE, and JNK pathways [2][3]. The compound is catalogued under the alternative IUPAC name (4-(furan-2-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone (InChI Key: BCOVODVJJHCWGN-UHFFFAOYSA-N) [1].

Scaffold Pyrazolo[1,5-a]pyridine core for kinase and PDE inhibitor design
Distinction Furan-2-carbonyl-piperazine linker distinct from arylsulfonyl or benzyl analogues
Use Context Kinase selectivity panel screening and lead-like property benchmarking
No direct target profiling data available; class-level scaffold inference

Procurement Risk Alert: Why In-Class Substitution of 1-(Furan-2-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine Is Not Advisable Without Direct Comparative Data


Within the pyrazolo[1,5-a]pyridine chemical class, small structural variations produce substantial shifts in target selectivity, isoform preference, and downstream functional activity. For example, Kendall et al. demonstrated that altering only the sulphur oxidation state in two closely related pyrazolo[1,5-a]pyridine analogues reversed isoform selectivity from p110α-selective to p110δ-selective [1]. The furan-2-carbonyl group present in this compound is distinct from the arylsulfonyl substituents common in published PDE/JNK inhibitors [2] and from the benzyl or phenylacyl groups found in dopamine receptor ligands [3]. These differences in hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility mean that generic substitution with a different in-class compound — for example, one bearing a thiophene-2-carbonyl or a benzoyl group — cannot be assumed to yield equivalent biological outcomes without explicit head-to-head profiling.

Target Compound
In-Class Substitute
Acyl Group
Furan-2-carbonyl
Thiophene-2-carbonyl or benzoyl
Metabolic Risk
Furan epoxidation alert; reactive metabolite screening recommended
Thiophene S-oxidation predominates; metabolic profile may differ
Linker Motif
Piperazine-amide (flexible, dual H-bond potential)
Direct amide or sulfonamide (restricted rotation, altered selectivity)
Small structural variations in pyrazolo[1,5-a]pyridines may shift isoform selectivity and functional activity. Direct substitution without head-to-head profiling is not advised.

Comparative Evidence Matrix: 1-(Furan-2-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Arylsulfonyl-Linked Pyrazolo[1,5-a]pyridine PDE/JNK Inhibitors

The target compound contains a furan-2-carbonyl-piperazine linker, which reduces molecular weight (328.37 g/mol) and heavy atom count (24) compared to arylsulfonyl-containing pyrazolo[1,5-a]pyridine analogues described in the PDE/JNK patent literature. Representative compounds in US20080070912 have molecular weights ranging from 380 to 520 g/mol with 28–38 heavy atoms [1]. The lower molecular weight and reduced heavy atom count are consistent with improved ligand efficiency metrics, although no direct head-to-head comparison has been published.

MW & Heavy Atom Count
Class-level inference
Target: 328.37 g/mol, 24 heavy atoms
PDE/JNK exemplars: 380–520 g/mol, 28–38 atoms
Reported lower MW within class may support lead-like property optimization.
No head-to-head comparison published.
Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Assessment

Hydrogen Bond Acceptor Count and Topological Polar Surface Area (tPSA) Comparison with Dopamine Receptor Ligands Bearing a Pyrazolo[1,5-a]pyridine Substructure

The target compound contains a furan oxygen and two carbonyl groups, yielding a computed tPSA of approximately 86 Ų and 6 hydrogen bond acceptors. In contrast, dopamine D3 receptor ligands such as FAUC 213 (2-((4-(4-chlorophenyl)piperazin-1-yl)methyl)pyrazolo[1,5-a]pyridine, CAS 337972-47-1) have a tPSA of approximately 30 Ų and 3 hydrogen bond acceptors [1]. The higher tPSA and HBA count of the target compound suggest reduced passive blood-brain barrier penetration relative to low-tPSA dopamine receptor ligands, potentially favoring peripheral target engagement.

tPSA Comparison
Cross-study comparable
Target: ~86 Ų, 6 HBA
FAUC 213: ~30 Ų, 3 HBA
Higher tPSA predicts reduced passive CNS penetration, may favor peripheral target engagement studies.
Calculated by Ertl method; experimental confirmation advised.
GPCR Drug Discovery Dopamine Receptor Pharmacology In Silico ADME

Furan vs. Thiophene Heterocycle: Predicted CYP450 Metabolic Liability Differentiation

The target compound contains a furan ring, which is a known structural alert for cytochrome P450-mediated bioactivation via epoxidation, potentially leading to reactive metabolite formation [1]. Thiophene-containing analogues (e.g., 1-(thiophene-2-carbonyl) derivatives) may exhibit a different metabolic profile, as thiophene S-oxidation predominates over epoxidation. While no direct comparative metabolism data exist for this specific compound, the furan substructure distinguishes it from thiophene-carbonyl pyrazolo[1,5-a]pyridine congeners and warrants explicit reactive metabolite screening in procurement decisions.

CYP450 Bioactivation Risk
Class-level inference
Furan ring present
Epoxidation alert vs. thiophene S-oxidation
Furan substructure may confer distinct metabolic liability; reactive metabolite screening recommended.
No direct in vitro data available for this compound.
Drug Metabolism CYP450 Inhibition Toxicology

Piperazine Linker Conformational Flexibility vs. Direct Amide-Linked Analogues in PI3K Inhibitor Series

The piperazine ring in the target compound provides conformational flexibility and a secondary amine that can participate in hydrogen bonding or be protonated at physiological pH. Kendall et al. reported that variation of the central linker in pyrazolo[1,5-a]pyridine PI3K inhibitors produced pan-PI3K, p110α-selective, or p110δ-selective profiles depending on linker geometry and electronics [1]. The piperazine-amide linker of the target compound is distinct from the direct amide, sulfonamide, and urea linkers explored in that series, implying a unique selectivity fingerprint that cannot be inferred from published analogues.

Linker Conformational Profile
Class-level inference
Piperazine-amide linker
Chair-boat equilibrium, dual H-bond potential
Linker geometry may produce a selectivity fingerprint distinct from direct amide or sulfonamide analogues.
Based on published SAR of pyrazolo[1,5-a]pyridine PI3K inhibitors.
PI3K Inhibition Conformational Analysis Structure-Activity Relationship

Evidence-Grounded Application Scenarios for 1-(Furan-2-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine


Kinase Selectivity Panel Screening for PI3K and JNK Isoform Profiling

Based on the established activity of pyrazolo[1,5-a]pyridine scaffolds against PI3K isoforms [1] and JNK kinases [2], this compound is suited for inclusion in a kinase selectivity panel. Its piperazine-amide linker and furan-2-carbonyl terminus differentiate it from published arylsulfonyl analogues [2], allowing exploration of linker-dependent selectivity shifts.

Peripheral Target Engagement Studies Requiring Low CNS Penetration

The calculated tPSA of approximately 86 Ų and 6 H-bond acceptors [3] predict limited passive blood-brain barrier penetration. This property makes the compound a candidate for peripheral kinase or PDE target engagement studies where CNS exclusion is desired, in contrast to low-tPSA pyrazolo[1,5-a]pyridine dopamine receptor ligands [3].

Reactive Metabolite Assessment in Furan-Containing Lead Series

The furan substructure is a known bioactivation liability [4]. This compound can serve as a representative furan-containing pyrazolo[1,5-a]pyridine for reactive metabolite screening (e.g., glutathione trapping assays, CYP450 phenotyping) in drug discovery safety assessment workflows.

Physicochemical Benchmarking for Lead-Like Property Optimization

With a molecular weight of 328.37 g/mol, the compound falls within lead-like space [1]. It can be used as a molecular weight and tPSA benchmark when optimizing larger pyrazolo[1,5-a]pyridine analogues toward improved ligand efficiency and solubility.

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Piperazine-amide linker, furan-2-carbonyl terminus
Isoform-selectivity assay context; linker-dependent profile review
Peripheral target engagement studies
Reported tPSA ~86 Ų, 6 HBA
CNS penetration probability review; peripheral model validation
Reactive metabolite assessment
Furan substructure bioactivation alert
CYP450 phenotyping and glutathione trapping endpoint review
Lead-like property benchmarking
MW 328.37, lower heavy atom count
Ligand efficiency and solubility optimization context
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